molecular formula C17H14ClNO3 B2745210 (E)-isopropyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate CAS No. 301339-09-3

(E)-isopropyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate

Cat. No.: B2745210
CAS No.: 301339-09-3
M. Wt: 315.75
InChI Key: REUQPFHXGISZIQ-FMIVXFBMSA-N
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Description

(E)-Isopropyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate is a chemical compound of significant interest in scientific research, particularly in the field of polymer science and materials development. This molecule belongs to the cyanoacrylate family, which is characterized by a vinyl group connected to both a nitrile (CN) and an ester group; these functional groups are key to its high reactivity . Cyanoacrylates are renowned for their ability to undergo rapid anionic polymerization upon contact with weak bases, including minute amounts of water or hydroxyl ions present on surfaces, leading to the formation of strong, chain-like polymers in an exothermic reaction . The specific structure of this compound features an isopropyl ester group and a 2-chlorophenyl-substituted furan ring, which influences its properties such as polymerization kinetics, bond strength, and degradation profile compared to shorter-chain analogs like methyl or ethyl cyanoacrylates . Longer-chain derivatives, such as this isopropyl ester, were developed to mitigate the tissue toxicity concerns historically associated with early cyanoacrylates by slowing the degradation process and minimizing the release of formaldehyde by-products . Researchers investigate this and similar cyanoacrylate esters for their potential applications as high-strength adhesives, coatings, and sealants in various industrial and prototype development settings . Its intrinsic bacteriostatic properties, noted in studies of related cyanoacrylates, also make it a compound of interest for developing antimicrobial coatings . This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not manufactured for, approved for, or intended for human therapeutic, diagnostic, or veterinary applications.

Properties

IUPAC Name

propan-2-yl (E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-11(2)21-17(20)12(10-19)9-13-7-8-16(22-13)14-5-3-4-6-15(14)18/h3-9,11H,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUQPFHXGISZIQ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-isopropyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate typically involves a multi-step process. The starting materials include 2-chlorophenyl furan and isopropyl cyanoacetate. The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction proceeds through a Knoevenagel condensation, followed by an E-isomerization step to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(E)-isopropyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted acrylates.

Scientific Research Applications

(E)-isopropyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Employed in the development of bioactive molecules and probes.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of adhesives, coatings, and nanomaterials.

Mechanism of Action

The mechanism of action of (E)-isopropyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Phenyl Substituent(s) Ester Group Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-Cl Isopropyl C₁₇H₁₃ClNO₃ 323.75 (estimated) Electron-withdrawing Cl at 2-position; bulky isopropyl ester
(E)-Isopropyl 2-cyano-3-[5-(3-(trifluoromethyl)phenyl)furan-2-yl]acrylate 3-CF₃ Isopropyl C₁₈H₁₄F₃NO₃ 349.31 Strongly electron-withdrawing CF₃ group; enhanced lipophilicity
(E)-Methyl 3-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2-cyanoacrylate 3-Cl, 4-OCH₃ Methyl C₁₆H₁₁ClNO₄ 316.72 Mixed electronic effects (Cl: EWG; OCH₃: EDG); smaller ester group

Substituent Effects on Electronic and Steric Properties

  • 3-Trifluoromethylphenyl (Compound in ) : The CF₃ group is a stronger electron-withdrawing substituent than Cl, significantly increasing lipophilicity (logP) and metabolic stability. This may enhance membrane permeability in biological applications.
  • 3-Chloro-4-methoxyphenyl (Compound in ): The combination of Cl (electron-withdrawing) and OCH₃ (electron-donating) creates a polarized aromatic system, which could alter solubility and intermolecular interactions compared to monosubstituted analogs.

Ester Group Influence

  • Isopropyl Ester (Target Compound and ) : The bulky isopropyl group may reduce solubility in polar solvents but improve bioavailability by slowing ester hydrolysis in vivo.

Biological Activity

(E)-Isopropyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. Its structure, characterized by the presence of a furan ring and a cyanoacrylate moiety, suggests various biological activities, particularly in antimicrobial and antifungal domains.

Chemical Structure and Properties

The chemical formula for this compound is C17H16ClO3C_{17}H_{16}ClO_3. The compound features a furan ring substituted with a 2-chlorophenyl group, which may influence its biological interactions and efficacy.

PropertyValue
Molecular FormulaC₁₇H₁₆ClO₃
Molecular Weight303.76 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antifungal Activity

Recent studies have highlighted the antifungal properties of related compounds, particularly focusing on their efficacy against Candida species. A study evaluating propyl (E)-3-(furan-2-yl) acrylate, which shares structural similarities with this compound, reported significant antifungal activity against Candida albicans, C. glabrata, C. parapsilosis, and C. tropicalis. The minimum inhibitory concentration (MIC) values for these species ranged from 64 to 512 μg/mL for the synthetic compound, while amphotericin B and fluconazole showed MICs of 1 to 2 μg/mL and 32 to 256 μg/mL, respectively .

Mechanism of Action:
The antifungal mechanism appears to involve the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. This action leads to alterations in fungal morphology, reducing virulence factors such as the formation of pseudohyphae and chlamydospores .

Antimicrobial Activity

In addition to antifungal properties, compounds structurally related to this compound have demonstrated antimicrobial activity against various bacterial strains. The presence of the furan ring is believed to contribute to this activity by enhancing membrane permeability or disrupting metabolic pathways within microbial cells.

Case Studies and Research Findings

  • Study on Antifungal Efficacy :
    • Objective : To evaluate the antifungal properties against Candida species.
    • Methodology : In vitro assays were conducted to determine MIC values.
    • Results : The compound exhibited synergistic effects when combined with fluconazole against C. glabrata, indicating potential for combination therapies .
  • Mechanistic Insights :
    • Research Focus : Investigating the impact on ergosterol biosynthesis.
    • Findings : The compound inhibited key enzymes involved in ergosterol synthesis, leading to compromised cell membrane integrity in fungi .

Q & A

Q. What are the common synthetic routes for (E)-isopropyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate, and how can reaction conditions be optimized for yield?

The synthesis typically involves Knoevenagel condensation between a furan-substituted aldehyde and an isopropyl cyanoacetate derivative. Key steps include activating the aldehyde with electron-withdrawing groups (e.g., 2-chlorophenyl) to enhance reactivity and using catalysts like piperidine or DBU. Optimization focuses on solvent selection (e.g., ethanol or DMF), temperature control (60–80°C), and stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., furan protons at δ 6.5–7.5 ppm and cyano group at ~110 ppm).
  • IR : Peaks at ~2200 cm1^{-1} (C≡N stretch) and 1700 cm1^{-1} (ester C=O) validate functional groups.
  • X-ray crystallography : Resolves stereochemistry (E-configuration) and intermolecular interactions (e.g., hydrogen bonding) .

Q. How does the 2-chlorophenyl substituent influence the compound's electronic properties?

The electron-withdrawing chlorine atom stabilizes the furan ring via inductive effects, lowering the LUMO energy and enhancing electrophilicity. This increases reactivity in cycloaddition reactions and improves binding to biological targets like proteases .

Q. What are the stability considerations for this compound under varying storage conditions?

Store at –20°C in inert atmospheres (argon) to prevent hydrolysis of the cyanoacrylate moiety. Degradation products (e.g., carboxylic acids) are monitored via HPLC (C18 column, acetonitrile/water gradient) .

Q. How is the furan ring's substitution pattern critical to the compound's bioactivity?

The 2-chlorophenyl group at the furan's 5-position enhances lipophilicity and π-stacking with aromatic residues in enzyme active sites, as shown in molecular docking studies against NS2B/NS3 proteases .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and guide structural modifications?

DFT (B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to assess charge distribution and reactivity. For example, replacing chlorine with trifluoromethyl increases electron deficiency, improving inhibitory potency against viral proteases .

Q. What strategies resolve discrepancies between computational binding affinities and experimental IC50_{50} values?

  • Solvent corrections : Include implicit solvation models (e.g., PCM) in DFT to account for aqueous environments.
  • Dynamic simulations : MD simulations (AMBER/CHARMM) refine docking poses by modeling protein flexibility .

Q. How do structural analogs compare in biological activity?

CompoundKey ModificationsBioactivity (IC50_{50})
Target compound2-Chlorophenyl, cyanoacrylate1.2 µM (Dengue protease)
Trifluoromethyl analogCF3_3 at phenyl0.8 µM (improved potency)
Nitro-furan derivativeNO2_2 at furan5.4 µM (reduced activity)
Substitutions at the phenyl or furan moieties significantly alter steric and electronic interactions .

Q. What crystallographic software tools are optimal for refining the compound's structure?

  • SHELX : Refines anisotropic displacement parameters and validates hydrogen bonding networks.
  • WinGX/ORTEP : Visualizes packing diagrams and calculates geometric parameters (bond angles, torsion) .

Q. How can fragment-based design improve pharmacokinetic properties?

Introduce polar groups (e.g., morpholine) to the acrylate backbone to enhance solubility while retaining affinity. Pharmacophore modeling (Schrödinger Phase) identifies critical interactions (e.g., hydrogen bonds with catalytic triad residues) .

Q. Methodological Notes

  • Contradiction Handling : Conflicting bioactivity data may arise from assay variability (e.g., fluorescence vs. FRET-based protease assays). Validate via orthogonal methods (e.g., SPR for binding kinetics) .
  • Data Tables : Include comparative tables for analogs (e.g., substituent effects on IC50_{50}) to guide structure-activity relationship (SAR) studies .

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